(2s)-2-Amino-4-sulfinobutanoic acid

Übersicht

Beschreibung

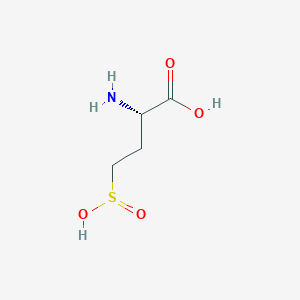

(2S)-2-Amino-4-sulfinobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a sulfinic acid group (-SO2H) attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-sulfinobutanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor, such as 2-amino-4-chlorobutanoic acid, with a sulfinating agent like sodium sulfite under controlled conditions. The reaction typically requires an aqueous medium and is carried out at elevated temperatures to facilitate the formation of the sulfinic acid group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-4-sulfinobutanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfinic acid group can be oxidized to form a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Various electrophiles in the presence of a base.

Major Products Formed

Oxidation: (2S)-2-Amino-4-sulfonobutanoic acid.

Reduction: (2S)-2-Amino-4-sulfanylbutanoic acid.

Substitution: Derivatives with different functional groups replacing the amino group.

Wissenschaftliche Forschungsanwendungen

Beta-Lactamase Inhibition

Sulbactam is primarily recognized for its role as a beta-lactamase inhibitor . It enhances the efficacy of beta-lactam antibiotics by preventing the enzymatic degradation caused by beta-lactamases produced by certain bacteria. This mechanism allows for the effective treatment of infections caused by resistant strains of bacteria such as Staphylococcus aureus and various gram-negative pathogens .

Combination Therapy

Sulbactam is often used in combination with other antibiotics, notably ampicillin, to broaden the spectrum of activity against resistant bacterial strains. This combination therapy has been documented to improve clinical outcomes in patients with complicated infections .

Structural Studies

Research has utilized sulbactam in structural studies to understand the binding interactions between beta-lactam antibiotics and beta-lactamases. These studies provide insights into the design of new inhibitors that can overcome resistance mechanisms .

Degradation Kinetics

Studies have explored the degradation kinetics of sulbactam and its metabolites, revealing important information regarding its stability and efficacy in clinical settings. For instance, it has been shown that sodium sulbactam degrades to form (2S)-2-amino-3-methyl-3-sulfinobutanoic acid and formylacetic acid under certain conditions .

Treatment of Infections

Sulbactam is clinically significant in treating various infections, particularly those caused by resistant strains of bacteria. Its use in combination with ampicillin has been effective in managing intra-abdominal infections, skin and soft tissue infections, and respiratory tract infections .

Pharmacokinetics

The pharmacokinetic profile of sulbactam indicates good absorption and distribution in body tissues, making it suitable for intravenous administration in severe infections. Studies have shown that it achieves therapeutic concentrations rapidly after administration .

Toxicity Profile

While generally well-tolerated, sulbactam can cause side effects such as skin irritation and allergic reactions in some patients. Regulatory agencies like the FDA have established guidelines for its safe use in clinical practice .

Quality Standards

Sulbactam's quality is regulated by pharmacopeias worldwide, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), which provide standards for purity and potency to ensure patient safety .

Case Studies

Wirkmechanismus

The mechanism of action of (2S)-2-Amino-4-sulfinobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinic acid group can participate in redox reactions, influencing cellular processes and signaling pathways. The amino group may also interact with other biomolecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-Amino-4-sulfonobutanoic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.

(2S)-2-Amino-4-sulfanylbutanoic acid: Similar structure but with a sulfanyl group instead of a sulfinic acid group.

Uniqueness

(2S)-2-Amino-4-sulfinobutanoic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

(2S)-2-Amino-4-sulfinobutanoic acid, commonly known as sulfinobutanoic acid, is an amino acid derivative characterized by the presence of a sulfinic acid group. This compound plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications.

Structure

- IUPAC Name : this compound

- Molecular Formula : C₄H₉NO₄S

- Molecular Weight : 175.18 g/mol

Structural Features

The compound features:

- An amino group (-NH₂)

- A sulfinic acid group (-SO₂H)

- A butanoic acid backbone

This unique structure contributes to its biological activity and reactivity.

This compound interacts with various molecular targets, influencing metabolic pathways and enzyme activities. The sulfinic acid group can participate in redox reactions, which are crucial for cellular signaling and metabolic regulation. The amino group may also interact with other biomolecules, affecting their functions.

Enzyme Interactions

Research indicates that this compound may modulate the activity of certain enzymes involved in amino acid metabolism and neurotransmitter synthesis. Its ability to affect glutamine transport has been highlighted in studies focusing on cancer metabolism, where it inhibits the ASCT2 transporter (SLC1A5), which is responsible for glutamine accumulation in cells .

Potential Therapeutic Applications

- Cancer Treatment : Due to its role in inhibiting glutamine transport, this compound is being investigated as a potential therapeutic agent in cancer treatment, particularly for tumors that exhibit high dependency on glutamine .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially aiding in conditions like neurodegeneration.

- Metabolic Disorders : Its involvement in metabolic pathways makes it a candidate for addressing disorders related to amino acid metabolism.

Case Studies

- Inhibition of ASCT2 : A study published in 2016 reported the discovery of novel inhibitors of ASCT2-mediated glutamine transport, with this compound being identified as a significant compound that exhibits improved potency compared to previously known inhibitors .

- Role in Metabolic Pathways : Investigations into the metabolic pathways involving this compound have shown its potential to influence cellular metabolism significantly, particularly in cancer cells that rely heavily on glutamine .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2S)-2-Amino-4-sulfonobutanoic acid | Sulfonic acid derivative | Similar inhibition of glutamine transport |

| (2S)-2-Amino-4-sulfanylbutanoic acid | Sulfanyl derivative | Reduced biological activity compared to sulfinobutanoic acid |

The presence of the sulfinic group in this compound distinguishes it from its analogs, providing unique reactivity and biological properties.

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

- Sulfinating Agents : Using sodium sulfite with suitable precursors like 2-amino-4-chlorobutanoic acid under controlled conditions.

- Purification Methods : Techniques such as crystallization or chromatography are employed to achieve high purity levels necessary for biological studies.

Industrial Applications

Due to its unique properties, this compound is utilized in:

- The pharmaceutical industry as a precursor for drug development.

- Research settings focused on metabolic studies.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-sulfinobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNJLMZEGXHSCU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883887 | |

| Record name | Butanoic acid, 2-amino-4-sulfino-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2686-70-6 | |

| Record name | (2S)-2-Amino-4-sulfinobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2686-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-amino-4-sulfino-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-sulfino-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-amino-4-sulfino-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Homocysteinesulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.